molecular formula C20H24N2O3 B11188503 5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B11188503
M. Wt: 340.4 g/mol
InChI Key: KOSAJZNPRZZIGF-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring, a benzimidazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione likely involves multiple steps, including the formation of the benzimidazole ring, the introduction of the methoxyphenyl group, and the cyclohexane-1,3-dione framework. Typical reaction conditions might include:

    Formation of Benzimidazole: Condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of Methoxyphenyl Group: Electrophilic aromatic substitution or coupling reactions.

    Cyclohexane-1,3-dione Formation: Aldol condensation or Michael addition reactions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the benzimidazole moiety or the cyclohexane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic compound.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Cyclohexane-1,3-dione Derivatives: Compounds with similar cyclohexane-1,3-dione frameworks.

Uniqueness

The unique combination of the methoxyphenyl group, benzimidazole moiety, and cyclohexane-1,3-dione structure might confer specific properties that are not present in other similar compounds, such as enhanced biological activity or unique chemical reactivity.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H24N2O3/c1-25-14-8-6-12(7-9-14)13-10-17(23)19(18(24)11-13)20-21-15-4-2-3-5-16(15)22-20/h6-9,13,15-16,23H,2-5,10-11H2,1H3,(H,21,22)

InChI Key

KOSAJZNPRZZIGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C3=NC4CCCCC4N3)O

Origin of Product

United States

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